2-fluoro-N-(2-methyl-5-nitrophenyl)benzamide
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Overview
Description
2-fluoro-N-(2-methyl-5-nitrophenyl)benzamide is an organic compound with the molecular formula C14H11FN2O3 It is a derivative of benzamide, characterized by the presence of a fluoro group, a methyl group, and a nitro group attached to the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2-methyl-5-nitrophenyl)benzamide typically involves the reaction of 2-fluorobenzoyl chloride with 2-methyl-5-nitroaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(2-methyl-5-nitrophenyl)benzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The fluoro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzamides.
Reduction: Formation of 2-fluoro-N-(2-methyl-5-aminophenyl)benzamide.
Oxidation: Formation of 2-fluoro-N-(2-carboxy-5-nitrophenyl)benzamide.
Scientific Research Applications
2-fluoro-N-(2-methyl-5-nitrophenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(2-methyl-5-nitrophenyl)benzamide involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the nitro group may participate in redox reactions. The compound’s overall structure allows it to modulate biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-fluoro-N-(2-methyl-6-nitrophenyl)benzamide
- 2-fluoro-N-(2-methyl-5-nitrophenyl)carbamothioylbenzamide
Uniqueness
2-fluoro-N-(2-methyl-5-nitrophenyl)benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-fluoro-N-(2-methyl-5-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O3/c1-9-6-7-10(17(19)20)8-13(9)16-14(18)11-4-2-3-5-12(11)15/h2-8H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWGLSDHLPGWFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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